molecular formula C14H16N2O3 B12900509 Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate CAS No. 5446-14-0

Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate

Cat. No.: B12900509
CAS No.: 5446-14-0
M. Wt: 260.29 g/mol
InChI Key: MKIUCGOYJIMWIV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate typically involves the reaction of 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate:

    4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid: A precursor in the synthesis of the ethyl ester derivative.

    Other Pyridazinone Derivatives: Compounds with similar structures that exhibit diverse biological activities.

Uniqueness

This compound stands out due to its specific ester functional group, which may impart unique chemical and biological properties compared to its analogs.

Properties

CAS No.

5446-14-0

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 4-(3-methyl-6-oxo-4,5-dihydropyridazin-1-yl)benzoate

InChI

InChI=1S/C14H16N2O3/c1-3-19-14(18)11-5-7-12(8-6-11)16-13(17)9-4-10(2)15-16/h5-8H,3-4,9H2,1-2H3

InChI Key

MKIUCGOYJIMWIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CCC(=N2)C

Origin of Product

United States

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